molecular formula C12H7F2NO B7910536 2-Fluoro-5-(6-fluoropyridin-3-yl)benzaldehyde

2-Fluoro-5-(6-fluoropyridin-3-yl)benzaldehyde

Cat. No.: B7910536
M. Wt: 219.19 g/mol
InChI Key: BJMJZEFCAYFGRH-UHFFFAOYSA-N
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Description

2-Fluoro-5-(6-fluoropyridin-3-yl)benzaldehyde is a fluorinated aromatic aldehyde with the molecular formula C₁₂H₇F₂NO. Its structure features a benzaldehyde core substituted with a fluorine atom at position 2 and a 6-fluoropyridin-3-yl group at position 5 (Figure 1). This dual fluorination pattern enhances its electron-withdrawing properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and heterocyclic drug candidates .

Properties

IUPAC Name

2-fluoro-5-(6-fluoropyridin-3-yl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO/c13-11-3-1-8(5-10(11)7-16)9-2-4-12(14)15-6-9/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMJZEFCAYFGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(C=C2)F)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(6-fluoropyridin-3-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the fluorination of pyridine derivatives followed by formylation to introduce the aldehyde group . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(6-fluoropyridin-3-yl)benzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Intermediary Role
2-Fluoro-5-(6-fluoropyridin-3-yl)benzaldehyde is primarily utilized as an intermediate in the synthesis of more complex fluorinated compounds. Its structure allows for various chemical modifications, making it a valuable precursor in organic synthesis.

Synthetic Routes
The compound can be synthesized through several methods, including:

  • Fluorination : The introduction of fluorine atoms into pyridine derivatives.
  • Formylation : The addition of an aldehyde group to the aromatic ring through reactions such as the Vilsmeier-Haack reaction.

Biological Applications

Drug Development
Due to its unique chemical properties, this compound has been explored for its potential in drug development. Researchers are investigating its interactions with biological molecules, which may lead to the design of new pharmaceuticals with improved pharmacokinetic properties.

Activity TypeCell Line/ModelIC50 Value (µM)Mechanism of Action
AntiproliferativeHEL1.00 ± 0.42Induces apoptosis
AntiproliferativeK-5621.50 ± 0.60Cell cycle arrest
AntiproliferativeHL-600.85 ± 0.30Inhibition of DNA synthesis
Enzyme InhibitionGABA-AT>10Mechanism-based inactivation

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique structural characteristics enable the development of products with specific functionalities tailored for various applications.

In Vitro Studies

A study evaluated the antiproliferative effects of derivatives of this compound against various cancer cell lines. Results indicated that structural modifications significantly affected cytotoxicity, with certain derivatives exhibiting enhanced activity compared to the parent compound.

In Vivo Evaluation

In a mouse model, administration of this compound resulted in significant tumor growth inhibition compared to control groups, highlighting its potential as an effective therapeutic agent against specific cancers.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(6-fluoropyridin-3-yl)benzaldehyde is largely dependent on its interactions with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially altering their activity. The exact pathways involved would vary based on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with structurally analogous benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations and Electronic Effects

2-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS 146137-78-2)

  • Structure : Replaces the pyridinyl group with a trifluoromethyl (-CF₃) group at position 3.
  • Properties : Higher lipophilicity due to -CF₃, with a molecular weight of 192.11 g/mol (vs. ~235 g/mol for the target compound). It is a yellow liquid (97% purity) and exhibits strong electron-withdrawing effects, enhancing electrophilic reactivity at the aldehyde group .
  • Applications : Used in [3+3] cyclization reactions to synthesize naphthol derivatives (yields up to 76%) .

5-(6-Fluoropyridin-3-yl)-2-methoxybenzaldehyde (CAS 946001-98-5)

  • Structure : Substitutes the 2-fluoro group with a methoxy (-OCH₃) group.
  • Properties : Molecular weight 231.22 g/mol . The methoxy group is electron-donating, reducing aldehyde reactivity compared to fluorine-substituted analogs. This compound is a pharmaceutical intermediate offered by Hairui Chem .

2-Fluoro-5-(trifluoromethoxy)benzaldehyde (CAS 886497-81-0)

  • Structure : Contains a trifluoromethoxy (-OCF₃) group at position 4.
  • Properties : Molecular weight 208.11 g/mol . The -OCF₃ group balances electron withdrawal and steric bulk, making it suitable for agrochemical synthesis .

4-Fluoro-3-(trifluoromethyl)benzaldehyde (CAS 67515-60-0)

  • Structure : Fluorine at position 4 and -CF₃ at position 3.
  • Properties : Similar molecular weight (192.11 g/mol) to -CF₃ analogs but distinct regiochemistry, affecting solubility and crystallization behavior .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Purity Physical Form Key Applications Reference
2-Fluoro-5-(6-fluoropyridin-3-yl)benzaldehyde C₁₂H₇F₂NO ~235.19 (calculated) N/A Solid (inferred) Kinase inhibitor intermediates
2-Fluoro-5-(trifluoromethyl)benzaldehyde C₈H₄F₄O 192.11 ≥97.0% Liquid Cyclization reactions
5-(6-Fluoropyridin-3-yl)-2-methoxybenzaldehyde C₁₃H₁₀FNO₂ 231.22 N/A Solid Custom pharmaceutical synthesis
2-Fluoro-5-(trifluoromethoxy)benzaldehyde C₈H₄F₄O₂ 208.11 97% Liquid Agrochemical intermediates

Pharmacological Relevance

Derivatives of this compound have been utilized in synthesizing pyrrolopyrimidine-based EGFR inhibitors, demonstrating its role in oncology drug discovery . In contrast, trifluoromethyl analogs are more commonly employed in material science due to their stability .

Biological Activity

2-Fluoro-5-(6-fluoropyridin-3-yl)benzaldehyde is a fluorinated aromatic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H8F2NC_{12}H_{8}F_{2}N and its structure includes a benzaldehyde moiety substituted with fluorine and a pyridine ring. The presence of fluorine atoms significantly influences the compound's electronic properties, enhancing its reactivity and interaction with biological targets.

Target Interactions : Fluorinated compounds, including this compound, often exhibit unique interactions with biomolecules due to the electron-withdrawing nature of the fluorine substituents. This can lead to increased binding affinity for specific targets.

Biochemical Pathways : The compound is believed to participate in various biochemical pathways, including those involved in cancer therapy and antimicrobial activity. Its ability to penetrate cellular membranes and potentially cross the blood-brain barrier enhances its therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that fluorinated compounds can enhance antibacterial properties. For instance, the introduction of fluorine into the structure has been linked to improved binding affinity to bacterial targets, leading to increased efficacy against Gram-positive bacteria .
  • Anticancer Potential : Fluoropyridines are often utilized in the synthesis of compounds aimed at local radiotherapy for cancer treatment. The unique properties of this compound may enable it to serve as a precursor for developing more potent anticancer agents .
  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated inhibition of key enzymes involved in inflammatory pathways, suggesting that this compound may also exhibit anti-inflammatory effects through enzyme modulation .

Case Studies

Several studies have evaluated the biological activity of similar fluorinated compounds:

  • Study on Antibacterial Activity : A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized, showing significant antibacterial activity against multiple strains. The incorporation of fluorine was crucial in enhancing their bioactivity, indicating a similar potential for this compound .
  • Anticancer Research : Compounds derived from fluoropyridines have been assessed for their efficacy in cancer treatment models. These studies highlight the importance of structural modifications, such as fluorination, in enhancing therapeutic outcomes .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and favorable distribution characteristics. Its ability to cross the blood-brain barrier could be particularly advantageous for central nervous system-targeted therapies.

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